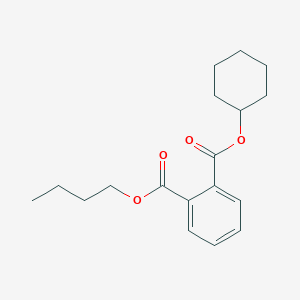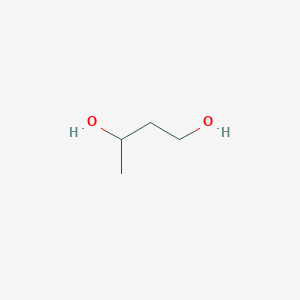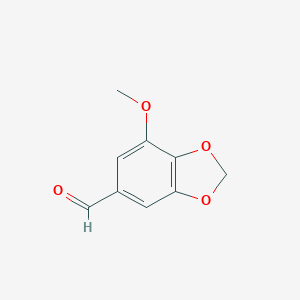
1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-
描述
Synthesis Analysis
The synthesis of derivatives related to 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-, involves several key steps, including thermal rearrangement, base-catalysed condensation, and reactions with chloramine for creating benzisothiazoles and thiophenes. For instance, 2-hydroxy-3-methoxybenzaldehyde can be converted through these processes into various substituted benzo[b]thiophenes and benzisothiazoles, demonstrating the versatility and reactivity of methoxy-substituted benzodioxoles (Rahman & Scrowston, 1983).
Molecular Structure Analysis
Studies on compounds closely related to 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-, reveal insights into their molecular structures. For example, single crystals of N′-(2-Hydroxy-3-methoxybenzylidene)-1,3-benzodioxole-5-carbohydrazide monohydrate were obtained, showcasing an E configuration around the C=N bond and demonstrating the compound's ability to form intermolecular hydrogen bonds (Chunyan Du, 2008).
Chemical Reactions and Properties
The chemical reactivity of related 1,3-Benzodioxole derivatives includes bromination, nitration, and the ability to undergo transformations into thiophene and benzisothiazole derivatives under specific conditions, highlighting the chemical versatility of the benzodioxole core (Rahman & Scrowston, 1983).
Physical Properties Analysis
The synthesis and characterization of novel compounds related to 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-, involve detailed physical property analysis through techniques like NMR, IR, MS, and crystallography. Such studies provide crucial insights into the compound's structure and potential applications in various fields (Ge Yu-hua, 2007).
Chemical Properties Analysis
Oxidation reactions of 2,2-disubstituted 1,3-benzodioxoles, which are structurally related to the compound , have been studied, indicating a pathway to 5-acetoxy and 5,6-dione derivatives, among other products. These findings suggest a diverse range of chemical properties and potential for further synthetic applications (Cole, Crank, & Hai Minh, 1980).
科学研究应用
Chemical Synthesis and Derivatives
- The formation and preparation of derivatives of 1,3-benzodioxolecarboxylic acids, including 1,3-benzodioxole-5-carboxaldehyde, have been investigated, highlighting their potential in chemical synthesis (Daliacker, Mues, & Kim, 1978).
Medicinal Chemistry
- 1,3-Benzodioxole derivatives have been explored in medicinal chemistry, particularly as endothelin receptor antagonists, which are critical in cardiovascular therapeutics (Tasker et al., 1997).
Insecticidal Properties
- Certain 1,3-benzodioxole analogues, including 5-methoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole, have shown effectiveness as insecticides, particularly against the Colorado potato beetle, offering potential applications in pest control (Vanmellaert, Deloof, & Jurd, 1983).
Synthetic Fragrance Production
- 1,3-Benzodioxole derivatives like heliotropine are widely used in fragrance and pharmaceutical preparations, with research into their synthesis and optimization for these applications (Borzatta et al., 2009).
Structural and Chemical Analysis
- Structural characterization of 1,3-benzodioxole derivatives, including their crystal structures and bonding configurations, has been a focus of chemical research, contributing to our understanding of their chemical behavior and properties (Janes et al., 2001).
Biological Research and Pharmacology
- The effects of benzodioxole derivatives on biological systems, such as their impact on microtubule formation in the ovaries of Drosophila melanogaster, have been studied, providing insights into their biological activity and potential therapeutic applications (Ballarino et al., 1991).
属性
IUPAC Name |
7-methoxy-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFRBHZYZCIOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064001 | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |
CAS RN |
5780-07-4 | |
| Record name | Myristicinaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5780-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxybenzo-1,3-dioxole-5-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Myristicin Aldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVX6YPV6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

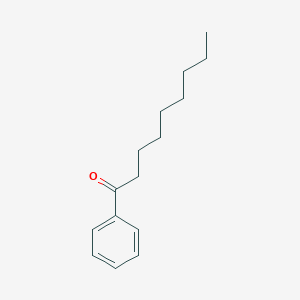
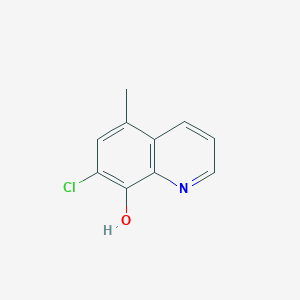
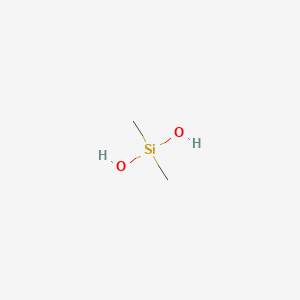
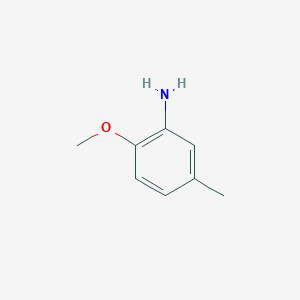
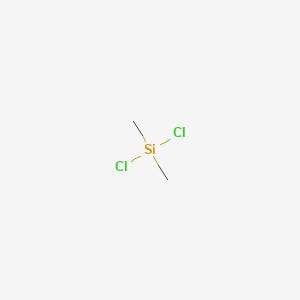
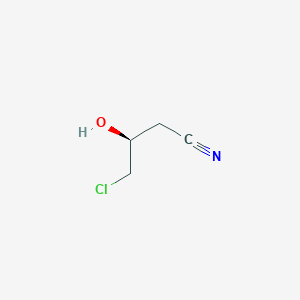
![N-[Amino-[(3E)-3-methoxyiminopropoxy]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B41328.png)
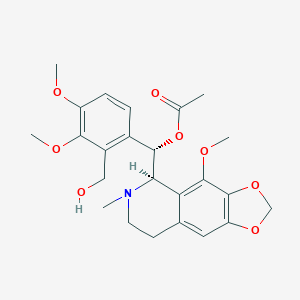
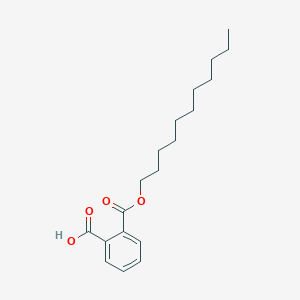
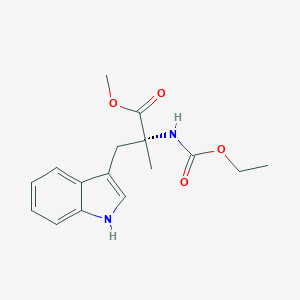
![Benzo[b]thiophen-2(3H)-one](/img/structure/B41337.png)
